

# The Biosynthetic Pathway of Carlactone: A Technical Guide

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## Compound of Interest

Compound Name:	Carlactone
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## Introduction

**Carlactone** is a key intermediate in the biosynthesis of strigolactones (SLs), a class of phytohormones that play crucial roles in plant development and interaction with symbiotic and parasitic organisms.<sup>[1][2]</sup> As central regulators of shoot branching, root architecture, and seed germination, understanding the biosynthesis of strigolactones, and therefore **carlactone**, is of significant interest for agricultural and pharmaceutical research.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the **carlactone** biosynthetic pathway, including the key enzymes, intermediates, quantitative data, and detailed experimental methodologies.

## The Core Biosynthetic Pathway of Carlactone

The biosynthesis of **carlactone** begins in the plastids with the ubiquitous carotenoid, all-trans- $\beta$ -carotene.<sup>[3]</sup> A series of enzymatic reactions converts this precursor into **carlactone**, which is then exported to the cytoplasm for further modification into various strigolactones.<sup>[3]</sup>

The core pathway involves three key enzymatic steps:

- Isomerization: The pathway is initiated by the enzyme  $\beta$ -carotene isomerase (D27), which catalyzes the reversible isomerization of all-trans- $\beta$ -carotene to 9-cis- $\beta$ -carotene.<sup>[3][4]</sup> This stereospecific conversion is a critical rate-limiting step in the pathway.

- First Cleavage: Next, the carotenoid cleavage dioxygenase 7 (CCD7) cleaves 9-cis-β-carotene at the 9',10' position to produce 9-cis-β-apo-10'-carotenal and β-ionone.[3]
- Second Cleavage and Cyclization: The final step in **carlactone** synthesis is catalyzed by carotenoid cleavage dioxygenase 8 (CCD8). This enzyme mediates a complex reaction involving the cleavage of 9-cis-β-apo-10'-carotenal and subsequent intramolecular rearrangement and cyclization to form **carlactone**.[3]

Following its synthesis, **carlactone** is transported to the cytoplasm where it undergoes further modifications, primarily oxidation, to generate the diverse array of strigolactones observed in nature. A key enzyme in this downstream pathway is MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase, which oxidizes **carlactone** to carlactonoic acid.[2][5]

## Quantitative Data

Understanding the quantitative aspects of the **carlactone** biosynthetic pathway is essential for its manipulation and for the development of targeted inhibitors or enhancers. The following tables summarize key quantitative data related to the enzymes and intermediates of this pathway.

Table 1: Enzyme Kinetic Parameters for *Arabidopsis thaliana* MAX1

Substrate	Apparent Km (nM)	Apparent kcat (min-1)
rac-Carlactone	413 ± 65	0.063 ± 0.003
rac-19-hydroxy-carlactone	960 ± 87	0.114 ± 0.003

Data from Abe et al. (2014). The study used recombinant MAX1 expressed in yeast microsomes.[5]

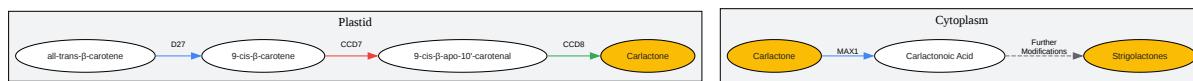
Table 2: Endogenous Levels of **Carlactone** and Carlactonoic Acid in *Arabidopsis thaliana*

Genotype	Compound	Concentration (pg/g fresh weight)
Wild Type (Col-0)	Carlactonoic Acid	32.5 ± 5.2
max1-4	Carlactone	High accumulation
atd14	Carlactonoic Acid	~12-fold increase vs. WT
max2	Carlactonoic Acid	~20-fold increase vs. WT

Data compiled from Abe et al. (2014).[\[5\]](#)

## Mandatory Visualizations

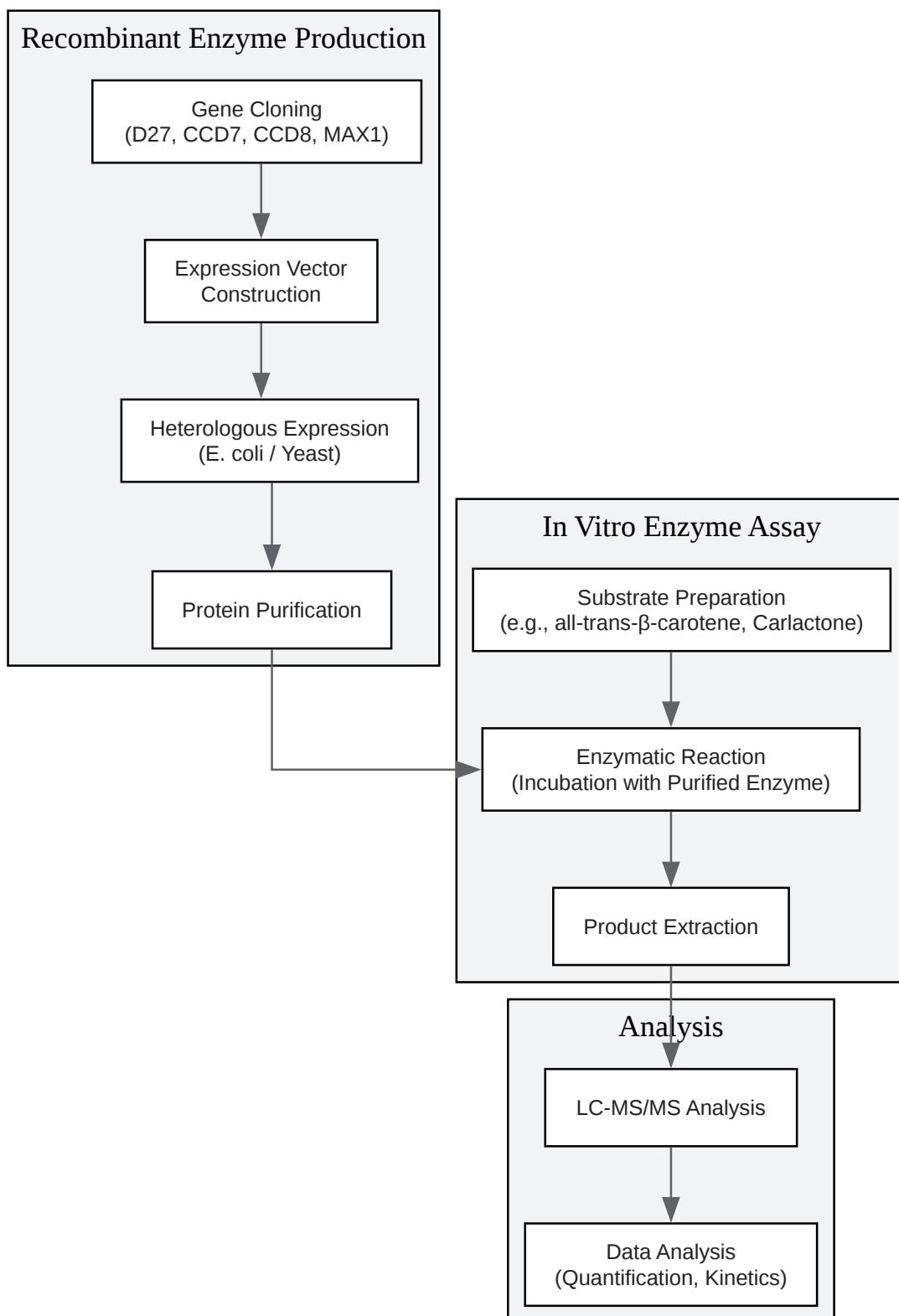
### Signaling Pathway Diagram



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Caption: The biosynthetic pathway of **carlactone** and its conversion to strigolactones.

## Experimental Workflow Diagram

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Caption: A generalized experimental workflow for studying the **carlactone** biosynthetic pathway.

## Experimental Protocols

The elucidation of the **carlactone** biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

### Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce active enzymes (D27, CCD7, CCD8, MAX1) for in vitro assays.

Methodology:

- Gene Cloning and Vector Construction:
  - Amplify the full-length coding sequences of D27, CCD7, CCD8, and MAX1 from cDNA of the plant of interest (e.g., *Arabidopsis thaliana*, *Oryza sativa*).
  - Clone the amplified sequences into a suitable expression vector (e.g., pGEX for *E. coli* or pYES-DEST52 for yeast). The choice of vector may depend on the requirement for post-translational modifications.
- Heterologous Expression:
  - In *E. coli*: Transform the expression constructs into a suitable *E. coli* strain (e.g., BL21(DE3)). Grow the cells to an OD<sub>600</sub> of 0.6-0.8 and induce protein expression with IPTG (isopropyl  $\beta$ -D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight to enhance protein solubility.
  - In Yeast (*Saccharomyces cerevisiae*): Transform the expression constructs into a suitable yeast strain (e.g., INVSc1). Grow the yeast in appropriate selection media and induce protein expression with galactose.
- Protein Purification:

- Harvest the cells by centrifugation and resuspend them in a lysis buffer.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
- Elute the purified protein and confirm its purity and size by SDS-PAGE.

## In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetics of the biosynthetic enzymes.

Methodology:

- D27 ( $\beta$ -carotene isomerase) Assay:
  - Prepare a reaction mixture containing the purified D27 enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
  - Add the substrate, all-trans- $\beta$ -carotene, solubilized with a detergent like Triton X-100.
  - Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.
  - Stop the reaction by adding an organic solvent (e.g., acetone or a mixture of chloroform/methanol).
  - Extract the carotenoids and analyze the products by HPLC with a C18 column, monitoring at 450 nm to separate and quantify all-trans- $\beta$ -carotene and 9-cis- $\beta$ -carotene.
- CCD7 and CCD8 Coupled Assay:
  - A coupled assay is often used to produce **carlactone** from 9-cis- $\beta$ -carotene.
  - Prepare a reaction mixture containing purified CCD7 and CCD8 enzymes in a buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol).

- Add the substrate, 9-cis-β-carotene, and incubate at the optimal temperature.
- Extract the products with an organic solvent (e.g., ethyl acetate).
- Analyze the formation of **carlactone** by LC-MS/MS.
- MAX1 (**Carlactone** Oxidase) Assay:
  - Prepare a reaction mixture containing purified MAX1 (often in the form of microsomes from recombinant yeast or insect cells) and a NADPH-cytochrome P450 reductase.
  - Add the substrate, **carlactone**, and initiate the reaction by adding NADPH.
  - Incubate at the optimal temperature.
  - Extract the products and analyze the formation of carlactonoic acid by LC-MS/MS.[\[5\]](#)

## Quantification of **Carlactone** and its Derivatives by LC-MS/MS

Objective: To detect and quantify **carlactone** and its derivatives in plant tissues or in vitro assay samples.

Methodology:

- Sample Preparation:
  - Plant Tissues: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract the metabolites with an organic solvent (e.g., ethyl acetate or acetone) often containing an antioxidant like BHT.
  - In Vitro Assays: Extract the reaction mixture with an appropriate organic solvent.
- Solid-Phase Extraction (SPE):
  - Partially purify the extracts using a C18 SPE cartridge to remove interfering compounds.
- LC-MS/MS Analysis:

- Liquid Chromatography: Separate the metabolites on a C18 column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m) using a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or acetic acid to improve ionization.
- Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  - MRM Transitions:
    - **Carlactone:** Monitor the transition from the parent ion  $[M+H]^+$  to a specific product ion.
    - **Carlactonoic Acid:** Monitor the transition from the parent ion  $[M-H]^-$  to a specific product ion.<sup>[5]</sup>
- Quantification: Use a stable isotope-labeled internal standard (e.g., <sup>13</sup>C-labeled **carlactone** or carlactonoic acid) for accurate quantification. Create a calibration curve with known concentrations of the analytes and the internal standard.

## Conclusion

The elucidation of the **carlactone** biosynthetic pathway has provided significant insights into the regulation of plant development and interactions with the rhizosphere. The methodologies and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore this pathway. Future research may focus on the detailed kinetic characterization of all enzymes in the pathway, the identification of novel inhibitors and activators, and the engineering of strigolactone biosynthesis for agricultural and therapeutic applications.

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